![molecular formula C5H10IN B1503133 2-(Iodomethyl)pyrrolidine CAS No. 5831-73-2](/img/structure/B1503133.png)
2-(Iodomethyl)pyrrolidine
Overview
Description
2-(Iodomethyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of pyrrolidine and contains an iodine atom attached to a methyl group.
Scientific Research Applications
Atom-Transfer Cyclization
The compound has been utilized in triethylborane-mediated atom-transfer cyclization. This process involves the synthesis of γ-lactones, where 2-iodo-N-(prop-2-enyl)acetamides undergo iodine atom-transfer cyclization, yielding 4-(iodomethyl)pyrrolidin-2-ones in high yields (Ikeda et al., 1998).
Synthesis of Chiral Pyrrolidines
2-(Iodomethyl)pyrrolidine plays a crucial role in the catalytic enantioselective alkene aminohalogenation/cyclization, leading to the synthesis of chiral 2-iodomethyl pyrrolidines. This process is important for stereocenter formation and the creation of versatile synthetic intermediates (Bovino & Chemler, 2012).
Catalytic Carbon-Carbon Bond Formation
In the presence of cobalt catalysts, 2-(iodomethyl)pyrrolidine undergoes a transformation where the iodine atom is replaced by aryl or alkynyl groups from Grignard reagents. This reaction is significant for synthesizing phenanthroindolizidine alkaloids (Hsu, Ko, & Wu, 2011).
Pyrrolidines Chemistry
Pyrrolidines, including derivatives of 2-(iodomethyl)pyrrolidine, show significant biological effects and are used in medicine and industry. Their synthesis and study are crucial for modern science, particularly in creating new dyes or agrochemical substances (Żmigrodzka et al., 2022).
Iodocyclisation in Homoallylamines
This compound is used in room temperature iodocyclisation of homoallylamines, which results in the formation of functionalized azetidine and pyrrolidine derivatives. This process is significant for stereoselective synthesis and provides insights into the mechanism of azetidine to pyrrolidine isomerisation (Feula et al., 2013).
Interaction with Molecular Iodine
The interaction of pyrrolidine derivatives with molecular iodine has been studied for spectroscopic and structural characterization, contributing to the understanding of the oxidative desulfurization process and ring fusion mechanisms (Chernov'yants et al., 2013).
properties
IUPAC Name |
2-(iodomethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELWMVGYJJQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693545 | |
Record name | 2-(Iodomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)pyrrolidine | |
CAS RN |
5831-73-2 | |
Record name | 2-(Iodomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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